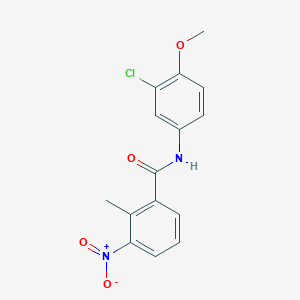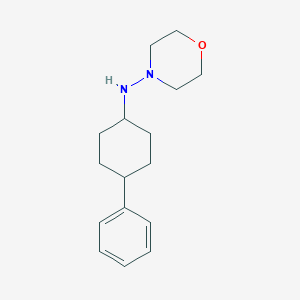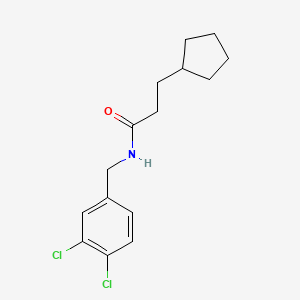
6-bromo-3-(2-furoyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-3-(2-furoyl)-2H-chromen-2-one, also known as bromofurazone, is a synthetic compound that belongs to the class of coumarins. It has been widely used in scientific research due to its unique chemical properties and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 6-bromo-3-(2-furoyl)-2H-chromen-2-one involves the inhibition of various signaling pathways that are involved in inflammation and cancer. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammatory and immune responses. It also inhibits the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. In addition, it has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis.
Biochemical and Physiological Effects
6-bromo-3-(2-furoyl)-2H-chromen-2-one has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various cell types. It also reduces the production of reactive oxygen species (ROS) and inhibits the activity of various enzymes that are involved in the production of ROS. In addition, it has been shown to inhibit the proliferation and migration of cancer cells and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-bromo-3-(2-furoyl)-2H-chromen-2-one in lab experiments is its specificity towards inflammatory and cancer cells. It has been shown to have minimal toxicity towards normal cells, making it a promising candidate for the development of new therapeutics. However, one of the limitations of using 6-bromo-3-(2-furoyl)-2H-chromen-2-one is its low solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on 6-bromo-3-(2-furoyl)-2H-chromen-2-one. One direction is to investigate its potential therapeutic applications in other diseases such as neurodegenerative diseases and cardiovascular diseases. Another direction is to develop new formulations and delivery systems that can improve its solubility and bioavailability. Furthermore, the development of new analogs and derivatives of 6-bromo-3-(2-furoyl)-2H-chromen-2-one may lead to the discovery of more potent and selective compounds with enhanced therapeutic properties.
Métodos De Síntesis
The synthesis of 6-bromo-3-(2-furoyl)-2H-chromen-2-one involves the reaction between 6-bromo-2-hydroxychromone and 2-furoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, and the resulting product is purified by recrystallization. The yield of the synthesis is typically around 50%, and the purity of the product can be confirmed by NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
6-bromo-3-(2-furoyl)-2H-chromen-2-one has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties in various in vitro and in vivo models.
Propiedades
IUPAC Name |
6-bromo-3-(furan-2-carbonyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrO4/c15-9-3-4-11-8(6-9)7-10(14(17)19-11)13(16)12-2-1-5-18-12/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRXJYIXJVMHKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3-(2-furoyl)-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-chloro-4-(2-nitrovinyl)phenoxy]acetic acid](/img/structure/B5786062.png)
![N-[2-(acetylamino)phenyl]-3,4-dichlorobenzamide](/img/structure/B5786077.png)

![N-[2-(4-methoxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B5786087.png)
![2-(4-methoxybenzyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5786090.png)
![1-(2-fluorophenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5786092.png)


![1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5786114.png)

![1,3,8-trimethyl-10-phenylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5786133.png)


